molecular formula C31H34N2O4 B8141111 2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B8141111
M. Wt: 498.6 g/mol
InChI Key: JURYZEJIAXBNST-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are detailed in scientific literature, which typically includes the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure the efficient and cost-effective synthesis of the compound. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and reactivity.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography.

Scientific Research Applications

2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Medicine: Research on this compound includes its potential use in drug development and treatment of diseases.

    Industry: The compound is utilized in industrial processes and the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions and physiological responses. The detailed mechanism of action is studied through various experimental and computational methods.

Properties

IUPAC Name

2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O4/c1-30(2)14-26(34)24(27(35)15-30)18-32-22-9-5-20(6-10-22)13-21-7-11-23(12-8-21)33-19-25-28(36)16-31(3,4)17-29(25)37/h5-12,18-19,32-33H,13-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURYZEJIAXBNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=CC=C(C=C2)CC3=CC=C(C=C3)NC=C4C(=O)CC(CC4=O)(C)C)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=CC=C(C=C2)CC3=CC=C(C=C3)NC=C4C(=O)CC(CC4=O)(C)C)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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